molecular formula C16H21NO3 B565558 Ramelteon Metabolite M-II-d3 CAS No. 1246812-22-5

Ramelteon Metabolite M-II-d3

Cat. No.: B565558
CAS No.: 1246812-22-5
M. Wt: 278.366
InChI Key: FGFNIJYHXMJYJN-PJCDIQNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ramelteon Metabolite M-II-d3 is a deuterium-labeled derivative of Ramelteon Metabolite M-II. Ramelteon is a selective melatonin receptor agonist, primarily used to treat insomnia. The metabolite M-II is the major human metabolite of Ramelteon, and the deuterium-labeled version, M-II-d3, is used in scientific research to study the pharmacokinetics and metabolic profiles of Ramelteon .

Mechanism of Action

Target of Action

Ramelteon Metabolite M-II-d3, also known as 3,3,3-Trideuterio-2-hydroxy-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl]ethyl]propanamide, is a major metabolite of Ramelteon . Its primary targets are the human melatonin receptors MT1 and MT2 . These receptors play a crucial role in the regulation of the sleep-wake cycle .

Mode of Action

This compound acts as a selective melatonin agonist . It mimics melatonin, a naturally occurring hormone produced during the sleep period, which is responsible for the regulation of circadian rhythm underlying the normal sleep-wake cycle . It binds to the melatonin receptors with lower affinity compared to Ramelteon .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the regulation of the sleep-wake cycle . By binding to the melatonin receptors in the suprachiasmatic nuclei (SCN) of the brain, it influences the body’s “master clock” that regulates the 24-hour sleep-wake cycle .

Pharmacokinetics

This compound is rapidly absorbed and extensively metabolized, primarily through the cytochrome P450 (CYP) isozymes, mainly CYP1A2 . The metabolite circulates in higher concentrations than the parent compound, Ramelteon . The elimination half-life of Ramelteon is approximately 1.4 hours .

Result of Action

The action of this compound results in the regulation of the sleep-wake cycle . It has been shown to significantly increase non-rapid eye movement (NREM) sleep and decrease wakefulness . Thus, it may contribute to the clinical efficacy of Ramelteon, particularly in the treatment of insomnia characterized by difficulty with sleep onset .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain drugs that inhibit CYP1A2 can affect its metabolism . Furthermore, the timing of administration relative to the sleep-wake cycle can also impact its effectiveness .

Preparation Methods

The preparation of Ramelteon Metabolite M-II-d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the Ramelteon Metabolite M-II molecule. This process is typically carried out through custom synthesis methods. The chemical name for this compound is 2-hydroxy-N-(2-((S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl)propanamide . The synthetic routes and reaction conditions for producing this compound are proprietary and often involve complex organic synthesis techniques .

Chemical Reactions Analysis

Ramelteon Metabolite M-II-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of ketones or aldehydes, while reduction can result in the formation of alcohols .

Scientific Research Applications

Ramelteon Metabolite M-II-d3 is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Ramelteon. It is used as a tracer in drug development to quantify the absorption, distribution, metabolism, and excretion of Ramelteon in biological systems. Additionally, it is used to investigate the interaction of Ramelteon with melatonin receptors and other molecular targets .

Comparison with Similar Compounds

Ramelteon Metabolite M-II-d3 is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. Similar compounds include Ramelteon Metabolite M-II, which is the non-deuterated version, and other melatonin receptor agonists such as Tasimelteon and Agomelatine. These compounds also target melatonin receptors but may differ in their pharmacokinetic profiles and receptor affinities .

Properties

IUPAC Name

3,3,3-trideuterio-2-hydroxy-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-10(18)16(19)17-8-6-12-3-2-11-4-5-14-13(15(11)12)7-9-20-14/h4-5,10,12,18H,2-3,6-9H2,1H3,(H,17,19)/t10?,12-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFNIJYHXMJYJN-PJCDIQNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ramelteon Metabolite M-II-d3
Reactant of Route 2
Reactant of Route 2
Ramelteon Metabolite M-II-d3
Reactant of Route 3
Reactant of Route 3
Ramelteon Metabolite M-II-d3
Reactant of Route 4
Reactant of Route 4
Ramelteon Metabolite M-II-d3
Reactant of Route 5
Reactant of Route 5
Ramelteon Metabolite M-II-d3
Reactant of Route 6
Reactant of Route 6
Ramelteon Metabolite M-II-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.